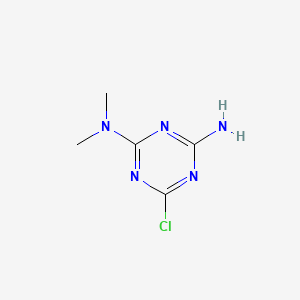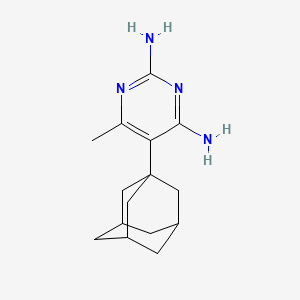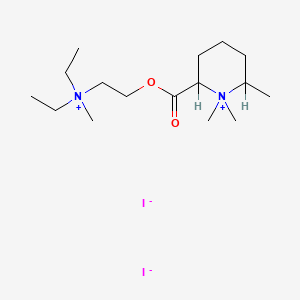
6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
“6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C5H8ClN5. It is also known by other names such as “6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine” and “6-Chloro-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine”. The compound has a molecular weight of 173.60 g/mol .
Molecular Structure Analysis
The InChI code for “6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is “1S/C5H8ClN5/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H2,7,8,9,10)” and the InChI key is “SIVRBYULLRGOGD-UHFFFAOYSA-N”. The canonical SMILES structure is "CN©C1=NC(=NC(=N1)N)Cl" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.60 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 1. The exact mass and monoisotopic mass of the compound are 173.0468230 g/mol. The topological polar surface area of the compound is 67.9 Ų .Wissenschaftliche Forschungsanwendungen
Biomimetic Sensing Systems
The compound has been utilized in the development of biomimetic sensing systems. These systems use molecularly imprinted polymers as artificial receptors, which can selectively bind to “6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine” . This selective binding is useful for detecting the presence of this compound in various samples, making it an essential tool in environmental monitoring and quality control processes.
Antimicrobial Activity
Derivatives of 1,3,5-triazine, including “6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine”, have shown promising antimicrobial properties . Research indicates that these compounds can be effective against a range of microbial pathogens, offering potential applications in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria.
Agricultural Chemistry
In the field of agricultural chemistry, “6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine” derivatives are explored for their potential use as herbicides or pesticides . Their ability to interfere with the growth of certain plants and insects could lead to the development of new, more effective agricultural chemicals.
Fluorescent Sensors
The triazine derivatives have been used to create fluorescent sensors for metal ions . These sensors can detect and measure the concentration of specific ions, such as copper, in environmental and biological samples. This application is particularly important for monitoring pollution and studying biological processes.
Organic Electronics
Triazine compounds are also investigated for their applications in organic electronics . They can be used in the synthesis of materials for organic light-emitting diodes (OLEDs), which are used in display technology and lighting. The electronic properties of these compounds make them suitable for creating efficient and durable electronic devices.
Thermophysical Property Data
The compound’s thermophysical properties are of interest in scientific research. Data on these properties are critical for understanding the behavior of the compound under various conditions and can inform its safe handling and storage . This information is valuable for industries that use or produce this chemical.
Wirkmechanismus
Target of Action
It’s worth noting that similar triazine compounds have been used in the development of sensors based on biomimetic recognition utilizing a molecularly imprinted polymer .
Mode of Action
It’s known that triazine compounds can interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Result of Action
Similar compounds have been used in the development of sensors, suggesting that they may have unique binding properties that can be exploited for detection purposes .
Eigenschaften
IUPAC Name |
6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVRBYULLRGOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279737 | |
| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
32998-04-2 | |
| Record name | 32998-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)






